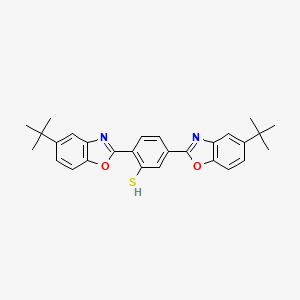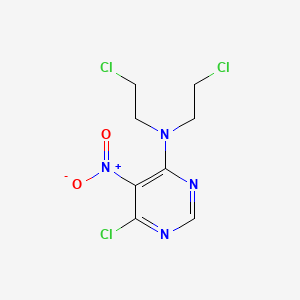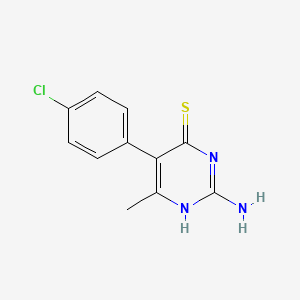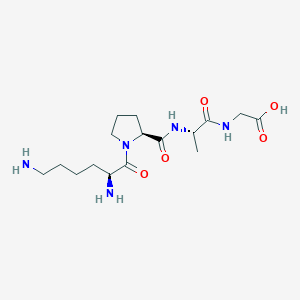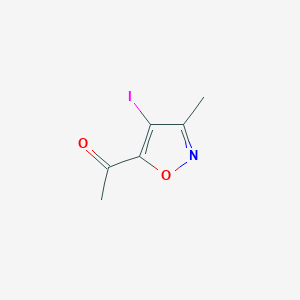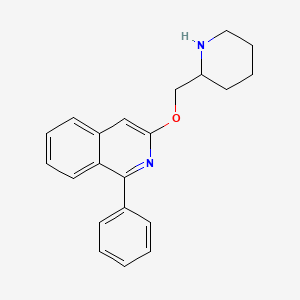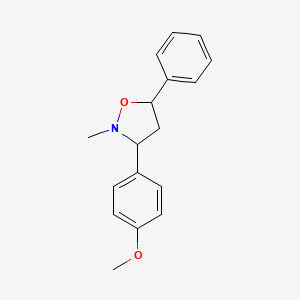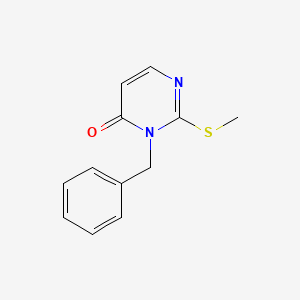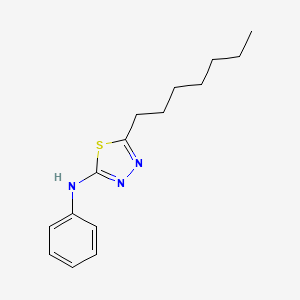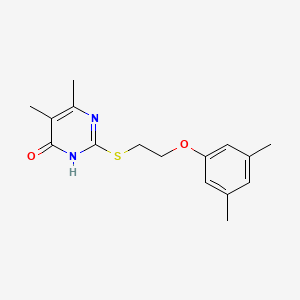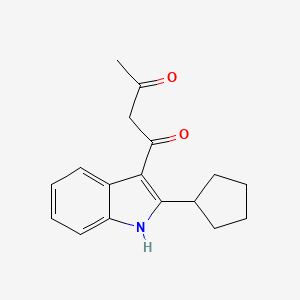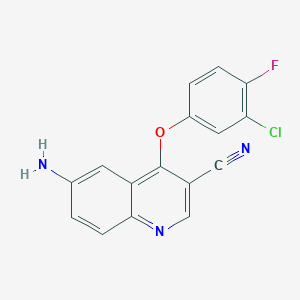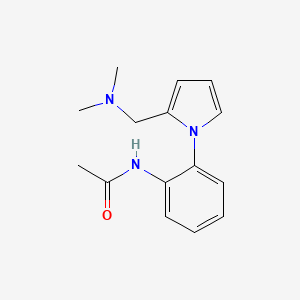
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrrole ring, and a phenylacetamide moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide typically involves the reaction of 2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetic acid.
Reduction: Formation of N-(2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2-((Dimethylamino)methyl)phenyl)acetamide: Similar structure but lacks the pyrrole ring.
N-(2-(2-((Dimethylamino)methyl)-1H-indol-1-yl)phenyl)acetamide: Contains an indole ring instead of a pyrrole ring.
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide is unique due to the presence of both the dimethylamino group and the pyrrole ring, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63743-01-1 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H19N3O/c1-12(19)16-14-8-4-5-9-15(14)18-10-6-7-13(18)11-17(2)3/h4-10H,11H2,1-3H3,(H,16,19) |
Clave InChI |
NKIHZGPDLLAUDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1N2C=CC=C2CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


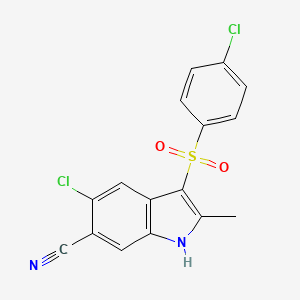
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
